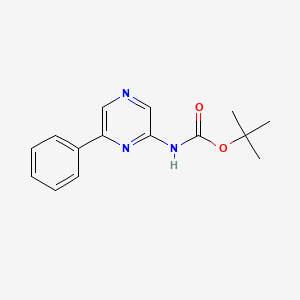

tert-Butyl (6-phenylpyrazin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (6-phenylpyrazin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate typically involves the reaction of 6-phenylpyrazin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the carbamate protecting group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (6-phenylpyrazin-2-yl)carbamate undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the tert-butyl carbamate protecting group can be achieved using strong acids such as trifluoroacetic acid (TFA) or by heating.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the tert-butyl carbamate group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Applications De Recherche Scientifique

tert-Butyl (6-phenylpyrazin-2-yl)carbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-Butyl (6-phenylpyrazin-2-yl)carbamate involves the formation of a stable carbamate protecting group on the amine. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: A simpler carbamate protecting group used for amines.

Carbobenzoxy (Cbz) carbamate: Another protecting group for amines that can be removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (Fmoc) carbamate: A protecting group that can be removed using a base such as piperidine.

Uniqueness

tert-Butyl (6-phenylpyrazin-2-yl)carbamate is unique due to its specific structure, which includes a phenylpyrazinyl group. This structure provides additional stability and selectivity in protecting amines compared to simpler carbamates .

Activité Biologique

Tert-butyl (6-phenylpyrazin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant pharmacological properties.

Chemical Structure

The compound can be represented by the following structure:

This structure consists of a tert-butyl group attached to a carbamate functional group, linked to a phenylpyrazine moiety. The presence of these functional groups is crucial for its biological activity.

This compound has been shown to interact with various biological pathways:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has demonstrated the ability to inhibit specific PTPs, which are critical in regulating signaling pathways involved in cell growth and differentiation. This inhibition can lead to altered cellular responses in cancer cells, promoting apoptosis or inhibiting proliferation .

- Impact on MAPK Pathway : By interfering with the MAPK signaling pathway, which is often dysregulated in cancer, this compound may reduce the growth and survival of tumor cells. Studies have shown that compounds targeting this pathway can effectively suppress oncogenic signaling .

Biological Activity in Cancer Models

Research has highlighted the efficacy of this compound across various cancer cell lines:

Table 1: Summary of Biological Activity in Cancer Cell Lines

The data indicate that even low concentrations of the compound can significantly affect cell viability, suggesting potent anti-cancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound induces apoptosis in cancer cells through caspase activation and mitochondrial dysfunction. Specifically, flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptosis .

- Animal Models : In vivo studies using xenograft models showed that administration of this compound led to significant tumor regression compared to control groups. The compound's effectiveness was attributed to its ability to modulate immune responses and enhance anti-tumor activity through T-cell activation .

- Combination Therapies : Research also explored the potential of combining this compound with other therapeutic agents, such as immune checkpoint inhibitors. Preliminary results indicated synergistic effects, enhancing overall efficacy against resistant cancer types .

Propriétés

IUPAC Name |

tert-butyl N-(6-phenylpyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)18-13-10-16-9-12(17-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXDULKOBSXSNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CN=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745349 |

Source

|

| Record name | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242333-56-7 |

Source

|

| Record name | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.